![molecular formula C14H23ClN2 B2429836 1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride CAS No. 84418-45-1](/img/structure/B2429836.png)
1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride
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Overview
Description
“1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride” is a chemical compound with the CAS Number: 84418-45-1 . It has a molecular weight of 254.8 . The IUPAC name for this compound is 1-(4-isopropylbenzyl)piperazine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride” is 1S/C14H22N2.ClH/c1-12(2)14-5-3-13(4-6-14)11-16-9-7-15-8-10-16;/h3-6,12,15H,7-11H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is not specified .Scientific Research Applications
Antidepressant Activity
PPH has been studied for its potential as an antidepressant. Researchers have explored its effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. By modulating these pathways, PPH may contribute to mood stabilization and alleviate symptoms of depression .
Antipsychotic Properties
In preclinical studies, PPH demonstrated antipsychotic effects. It may influence dopamine receptor activity, which is relevant in managing psychotic disorders such as schizophrenia. Further research is needed to validate its clinical utility .
Antinociceptive and Analgesic Effects
PPH exhibits antinociceptive (pain-relieving) properties. It may act through opioid receptors or other pain-modulating pathways. Investigations have explored its potential as an analgesic agent, especially in neuropathic pain conditions .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. PPH has shown anti-inflammatory effects in experimental models. Researchers are investigating its impact on cytokine production, immune cell activation, and tissue damage. These findings suggest potential therapeutic applications in inflammatory disorders .
Anticancer Potential
PPH has drawn attention due to its potential as an anticancer agent. Studies indicate that it inhibits cancer cell proliferation and induces apoptosis (programmed cell death). Researchers are exploring its mechanisms of action and evaluating its efficacy against different cancer types .
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve neuronal damage. PPH has been investigated for its neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and modulate neuroinflammation. These findings open avenues for further research in neuroprotection .
For additional details, you can refer to the following sources:
- Najajreh, Y., & Khoury, M. A. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered DiazinesStrategies for the Synthesis of Heterocycles and Their Applications .
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that this compound may have potential applications in the field of medicinal chemistry, particularly in the synthesis of antidepressant molecules .
Mode of Action
It is known that antidepressants often work by modulating the levels of neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Biochemical Pathways
It is known that antidepressants can influence the noradrenergic, dopaminergic, and serotonergic systems .
Result of Action
It is suggested that this compound may have potential therapeutic effects in the treatment of depression .
properties
IUPAC Name |
1-[(4-propan-2-ylphenyl)methyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12(2)14-5-3-13(4-6-14)11-16-9-7-15-8-10-16;/h3-6,12,15H,7-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDNKELXXNAINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride |
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